molecular formula C7H6N2O3S B1330719 1H-Benzimidazole-5-sulfonic acid CAS No. 27503-78-2

1H-Benzimidazole-5-sulfonic acid

Cat. No.: B1330719
CAS No.: 27503-78-2
M. Wt: 198.2 g/mol
InChI Key: VXLKZBRLFFGAQT-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-sulfonic acid: is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-5-sulfonic acid plays a significant role in biochemical reactions. It can generate reactive oxygen species (ROS) when exposed to ultraviolet light or sunlight . This property allows it to disrupt DNA, which is a crucial process in various biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to generate ROS. ROS are chemically reactive molecules that can cause damage to cell structures, including lipids, proteins, and DNA . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to generate ROS. ROS can cause oxidative stress in cells, leading to various cellular responses. These include the activation or inhibition of enzymes, changes in gene expression, and even cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, under UV irradiation, a complete removal of 40.0 μM parent PBSA and a 25% decrease in TOC are achieved with 190 min . This suggests that the compound may degrade over time under certain conditions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzimidazole compounds .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

3H-benzimidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLKZBRLFFGAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325839
Record name 1H-Benzimidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27503-78-2
Record name 1H-Benzimidazole-6-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27503-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 519856
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzimidazolesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How did structural modifications of PBSA affect its UV-protective properties?

A2: The researchers introduced hydroxyl groups to the phenyl ring of PBSA and substituted the functional group at position 5 of the benzimidazole ring []. Surprisingly, while some modified molecules lost significant UV-filtering activity, they exhibited potent UV-filtering booster capabilities when combined with existing commercial UVB and UVA filters []. This finding highlights the potential of these novel compounds to enhance the efficacy of current sunscreen formulations.

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